2-{[1,1'-biphenyl]-4-yl}-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide
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Overview
Description
2-{[1,1'-biphenyl]-4-yl}-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide is a complex organic compound with a unique structure that combines a pyridazinone moiety with a biphenyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1'-biphenyl]-4-yl}-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyridazinone is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Biphenyl Acetamide: The biphenyl acetamide moiety is synthesized by coupling a biphenyl derivative with an acetamide group using reagents like acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1'-biphenyl]-4-yl}-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-{[1,1'-biphenyl]-4-yl}-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used in studies investigating enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-{[1,1'-biphenyl]-4-yl}-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation.
Pathways Involved: By inhibiting key enzymes, the compound can modulate signaling pathways involved in inflammation and cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-phenylacetamide: Lacks the biphenyl group, which may affect its binding affinity and specificity.
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-(4-methylphenyl)acetamide: The presence of a methyl group instead of a phenyl group can alter its chemical properties and biological activity.
Uniqueness
2-{[1,1'-biphenyl]-4-yl}-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide is unique due to its combination of a pyridazinone core with a biphenyl acetamide moiety, which provides a distinct set of chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-28-25(30)15-14-23(27-28)21-8-5-9-22(17-21)26-24(29)16-18-10-12-20(13-11-18)19-6-3-2-4-7-19/h2-15,17H,16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZLATFGSNUMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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